1-(2-ethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
CAS No.: 1396889-44-3
Cat. No.: VC11877588
Molecular Formula: C18H24N6O
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396889-44-3 |
|---|---|
| Molecular Formula | C18H24N6O |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 1-(2-ethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
| Standard InChI | InChI=1S/C18H24N6O/c1-3-14-6-4-5-7-16(14)22-18(25)21-15-12-19-17(20-13-15)24-10-8-23(2)9-11-24/h4-7,12-13H,3,8-11H2,1-2H3,(H2,21,22,25) |
| Standard InChI Key | XKXAIMQSSFPBMS-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C |
| Canonical SMILES | CCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C |
Introduction
Chemical Formula
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Molecular Formula: C18H23N5O
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Functional Groups:
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Urea moiety: Contributes to hydrogen bonding and molecular interactions.
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Pyrimidine ring: A heterocyclic aromatic system often associated with biological activity.
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Piperazine ring: Known for enhancing solubility and bioavailability in drug molecules.
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Ethylphenyl group: Provides hydrophobic interactions.
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Structural Features
The molecule consists of:
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A urea backbone connecting two distinct moieties.
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A 2-ethylphenyl group attached to one side of the urea.
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A pyrimidine ring substituted with a 4-methylpiperazine group on the other side.
This combination of hydrophilic (urea and piperazine) and hydrophobic (ethylphenyl) regions suggests potential amphiphilic behavior, which is beneficial for interacting with diverse biological targets.
Synthesis
The synthesis of similar urea derivatives typically involves:
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Starting Materials:
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An amine derivative (e.g., 2-ethylphenylamine).
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An isocyanate or carbodiimide reagent for urea formation.
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A substituted pyrimidine precursor functionalized with a piperazine group.
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Reaction Pathway:
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The reaction generally proceeds through nucleophilic addition of the amine to the isocyanate, forming the urea bond.
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Subsequent functionalization of the pyrimidine ring with a piperazine derivative ensures structural specificity.
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Purification:
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Techniques like recrystallization or chromatography are used to isolate the final product.
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Pharmacological Potential
Urea derivatives, particularly those containing pyrimidine and piperazine groups, have shown promising activity in various therapeutic areas:
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Anticancer Activity:
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Antibacterial and Antifungal Activity:
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Drug Design Applications:
Analytical Characterization
To confirm the structure and purity of such compounds, the following techniques are commonly employed:
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NMR Spectroscopy:
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Mass Spectrometry:
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Determines molecular weight and fragmentation patterns.
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IR Spectroscopy:
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Identifies characteristic bonds such as C=O (urea) and C-N (pyrimidine).
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X-ray Crystallography:
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Confirms three-dimensional molecular structure.
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Comparative Data Table
| Property | Value/Observation |
|---|---|
| Molecular Formula | C18H23N5O |
| Functional Groups | Urea, Pyrimidine, Piperazine, Ethylphenyl |
| Solubility | Likely soluble in polar solvents (e.g., DMSO, methanol) |
| Biological Activity | Anticancer, Antimicrobial |
| Analytical Techniques Used | NMR, IR, Mass Spectrometry |
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